molecular formula C11H13NO2S B12622758 (4R)-4-Ethyl-4-[2-(thiophen-2-yl)ethenyl]-1,3-oxazolidin-2-one CAS No. 921938-01-4

(4R)-4-Ethyl-4-[2-(thiophen-2-yl)ethenyl]-1,3-oxazolidin-2-one

Cat. No.: B12622758
CAS No.: 921938-01-4
M. Wt: 223.29 g/mol
InChI Key: XEFZLRAMNCMVHP-LLVKDONJSA-N
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Description

(4R)-4-Ethyl-4-[2-(thiophen-2-yl)ethenyl]-1,3-oxazolidin-2-one ( 921938-01-4) is a chiral 1,3-oxazolidin-2-one derivative offered as a high-purity chemical building block for advanced research and development. This compound features a defined (4R) stereocenter and a molecular structure incorporating a thiophene ring linked via an ethenyl bridge to the oxazolidinone core, yielding a molecular formula of C 11 H 13 NO 2 S and a molecular weight of 223.29 g/mol . Oxazolidinone scaffolds are of significant interest in medicinal chemistry and drug discovery. While specific biological data for this compound is not widely published, structural analogs based on the azetidin-2-one (beta-lactam) and oxazolidinone heterocycles are extensively investigated for a wide spectrum of pharmacological activities. These include use as cholesterol absorption inhibitors for managing hyperlipidaemic conditions and as antimicrobial and anticancer agents, particularly against breast cancer cell lines like MCF-7 . The presence of the thiophene heterocycle further enhances its utility as a versatile intermediate in the synthesis of more complex molecules, as thiophene motifs are common in pharmaceuticals and organic materials . This reagent is intended for use by qualified researchers as a key chiral synthon in organic synthesis, method development, and the exploration of new chemical entities. It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

921938-01-4

Molecular Formula

C11H13NO2S

Molecular Weight

223.29 g/mol

IUPAC Name

(4R)-4-ethyl-4-(2-thiophen-2-ylethenyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C11H13NO2S/c1-2-11(8-14-10(13)12-11)6-5-9-4-3-7-15-9/h3-7H,2,8H2,1H3,(H,12,13)/t11-/m1/s1

InChI Key

XEFZLRAMNCMVHP-LLVKDONJSA-N

Isomeric SMILES

CC[C@]1(COC(=O)N1)C=CC2=CC=CS2

Canonical SMILES

CCC1(COC(=O)N1)C=CC2=CC=CS2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4R)-4-Ethyl-4-[2-(thiophen-2-yl)ethenyl]-1,3-oxazolidin-2-one typically involves the following steps:

    Formation of the Oxazolidinone Core: This can be achieved by reacting an amino alcohol with a carbonyl compound under acidic or basic conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a Heck reaction, where a halogenated thiophene derivative is coupled with an alkene in the presence of a palladium catalyst.

    Chiral Resolution: The chiral center at the 4-position can be introduced using chiral auxiliaries or by employing asymmetric synthesis techniques.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Types of Reactions:

    Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The oxazolidinone ring can be reduced to form amino alcohols.

    Substitution: The ethyl group or the thiophene ring can be substituted with various functional groups using nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products:

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Amino alcohol derivatives.

    Substitution: Various substituted oxazolidinones depending on the reagents used.

Chemistry:

  • Used as a chiral building block in asymmetric synthesis.
  • Employed in the synthesis of complex organic molecules.

Biology:

  • Potential applications in the development of chiral drugs.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Investigated for its potential as an antimicrobial agent.
  • Explored for its use in the treatment of various diseases due to its unique structure.

Industry:

  • Used in the synthesis of fine chemicals and pharmaceuticals.
  • Potential applications in the development of new materials.

Mechanism of Action

The mechanism of action of (4R)-4-Ethyl-4-[2-(thiophen-2-yl)ethenyl]-1,3-oxazolidin-2-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the oxazolidinone ring and the thiophene moiety can influence its binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues in the Oxazolidinone Family

Oxazolidinones exhibit diverse substituent patterns that influence their reactivity and applications. Key structural analogues include:

Compound Name Substituents at 4-Position Key Functional Groups Molecular Weight (g/mol) Notable Properties Reference
(4R)-4-Ethyl-4-[2-(thiophen-2-yl)ethenyl]-1,3-oxazolidin-2-one Ethyl + ethenyl-thiophene Thiophene, oxazolidinone 249.3 (estimated) Conjugated system, chiral auxiliary Target
(4R)-3-(2-Chloroacetyl)-4-(propan-2-yl)-1,3-oxazolidin-2-one Isopropyl Chloroacetyl 245.12 Enhanced electrophilicity
4-[2-(1,3-Dimethyl-1H-pyrrol-2-yl)ethenyl]-4-methyl-(4R)-2-oxazolidinone Methyl + ethenyl-pyrrole Pyrrole 248.3 (estimated) Fluorescence potential
3-Acryloyl-(4S)-4-benzyl-1,3-oxazolidin-2-one Benzyl Acryloyl 245.3 Asymmetric Diels-Alder applications

Key Observations :

  • Steric Effects : The ethyl group in the target compound offers moderate steric hindrance compared to bulkier substituents like benzyl () or isopropyl (), which may influence enantioselectivity in catalytic reactions.
  • Electronic Effects : The thiophene moiety provides π-conjugation and sulfur-based electron-richness, contrasting with pyrrole () or chloroacetyl () groups, which alter electrophilic reactivity.

Thiophene-Containing Heterocycles

Thiophene is a common bioisostere for phenyl groups, enhancing metabolic stability. Comparable thiophene-bearing compounds include:

Compound Name Core Structure Key Features Melting Point (°C) Synthesis Yield (%) Reference
Target Compound Oxazolidinone Ethyl + ethenyl-thiophene N/A N/A Target
2-(2-Oxo-2-phenylethyl)-4-[(pyridin-4-ylmethylene)amino]-5-thiophen-2-yl-methyl-triazol-3-one Triazolone Triazole-thiophene hybrid 130–131 66.00
{3-Oxo-4-[(3-phenylallylidene)amino]-5-(thiophen-2-ylmethyl)-triazol-2-yl}-acetic acid ethyl ester Triazolone + ester Extended conjugation 116–117 81.57

Key Observations :

  • Synthetic Complexity : The target compound’s synthesis likely requires asymmetric induction (e.g., Ti-TADDOLate catalysts, as in ), whereas triazolones are synthesized via simpler alkylation routes .

Crystallographic and Spectral Comparisons

Crystal structures of related oxazolidinones reveal conformational trends:

  • The target compound’s oxazolidinone ring is expected to adopt a planar conformation, similar to 3-{2-[(3-{(E)-2-[4-(dimethylamino)phenyl]ethenyl}quinoxalin-2-yl)oxy]ethyl}-1,3-oxazolidin-2-one, which exhibits a 30.12° dihedral angle between the oxazolidinone and quinoxaline rings .
  • Hydrogen bonding patterns (e.g., water-mediated chains in ) influence solubility and stability, a feature likely shared with the target compound due to the oxazolidinone’s carbonyl group.

Spectral Data :

  • IR Spectroscopy: The carbonyl stretch (~1750–1800 cm⁻¹) and thiophene C–S vibrations (~700 cm⁻¹) are diagnostic.
  • NMR : The ethenyl-thiophene protons resonate distinctively (δ 6.5–7.5 ppm), differing from phenyl or pyridyl analogues .

Scientific Research Applications

Antiviral Properties

Recent studies have highlighted the antiviral potential of compounds related to (4R)-4-Ethyl-4-[2-(thiophen-2-yl)ethenyl]-1,3-oxazolidin-2-one. In particular, derivatives of thiophenes have been evaluated for their efficacy against viral infections. For instance, a series of compounds containing thiophene moieties have shown promising results as non-nucleoside inhibitors of dengue virus polymerase, with some exhibiting submicromolar activity against all four serotypes of the virus . This suggests that this compound could be explored further for its potential as an antiviral agent.

Antimicrobial Activity

The oxazolidinone class of compounds has been recognized for its antimicrobial properties. The structure of this compound may contribute to its effectiveness against various bacterial strains. Studies suggest that modifications to the oxazolidinone scaffold can enhance antibacterial activity, making it a candidate for further research in antibiotic development.

Polymer Chemistry

The unique structure of this compound allows it to be utilized in polymer synthesis. Its thiophene component can facilitate the formation of conductive polymers when incorporated into polymer matrices. This property is valuable in developing materials for electronic applications, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Structure–Activity Relationship Studies

The compound has been subjected to structure–activity relationship (SAR) studies to optimize its biological properties. By modifying different parts of the molecule, researchers aim to enhance its potency and selectivity against specific targets. These studies are crucial for developing more effective therapeutic agents based on the oxazolidinone framework.

Case Study 1: Antiviral Efficacy

In a study published by Elsevier, a series of compounds derived from thiophene were synthesized and tested for their antiviral activity against dengue virus polymerase. Among these compounds, those structurally related to this compound exhibited significant inhibitory effects at low concentrations . This study underscores the potential of this compound class in developing new antiviral therapies.

Case Study 2: Polymer Applications

Research conducted on conductive polymers incorporating thiophene derivatives demonstrated enhanced electrical conductivity and stability when combined with oxazolidinone structures. These findings suggest that this compound could play a critical role in advancing material science applications by improving the performance characteristics of electronic devices.

Q & A

Q. What synthetic routes are commonly employed to prepare (4R)-4-Ethyl-4-[2-(thiophen-2-yl)ethenyl]-1,3-oxazolidin-2-one?

The compound can be synthesized via condensation reactions involving chiral oxazolidinone precursors. For example, analogous oxazolidinones are synthesized using nucleophilic substitution with reagents like bis(2-chloroethyl)amine hydrochloride under basic conditions (e.g., K₂CO₃ in DMF), followed by recrystallization for purification . Another approach involves refluxing thiophene aldehydes with thiazolidinone derivatives in glacial acetic acid with anhydrous sodium acetate as a catalyst, as seen in similar thiophene-containing heterocycles .

Q. How is the crystal structure of this compound determined, and what key structural features are observed?

Single-crystal X-ray diffraction (SCXRD) is the primary method. For example, in related oxazolidinone derivatives, SCXRD revealed near-planar oxazolidinone rings (deviation <0.06 Å) and torsional angles between substituents (e.g., 30.12° between oxazolidinone and fused quinoxaline systems). Hydrogen bonding networks involving water molecules or heteroatoms (e.g., N and O) stabilize the crystal lattice, forming chains along specific crystallographic axes . Data collection is typically performed using a Bruker diffractometer, with refinement via SHELXL .

Q. Which spectroscopic techniques are used to confirm the compound’s structure?

  • ¹H/¹³C NMR : Assigns proton environments (e.g., ethyl groups δ ~1.2–1.5 ppm) and confirms conjugation in the ethenyl-thiophene moiety.
  • IR : Identifies carbonyl (C=O) stretches (~1750 cm⁻¹) and C-S/C-N bonds in the oxazolidinone ring.
  • Mass Spectrometry : Validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. What computational methods are applied to study the electronic and thermochemical properties of this compound?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms is used to calculate bond dissociation energies, ionization potentials, and electron affinities. For example, Becke’s 1993 study demonstrated that including exact exchange improves accuracy in thermochemical data (average deviation ~2.4 kcal/mol for atomization energies) . These methods help predict reactivity, such as the influence of the thiophene’s electron-rich π-system on conjugation with the oxazolidinone ring.

Q. How do steric and electronic effects of the ethyl and thiophene groups influence reactivity in enantioselective synthesis?

The ethyl group at the 4R position introduces steric hindrance, directing stereoselective additions (e.g., via Evans’ chiral auxiliaries). The thiophene’s electron-donating sulfur atom enhances conjugation in the ethenyl group, stabilizing transition states in cycloadditions or nucleophilic substitutions. Asymmetric induction is often achieved using LHMDS (lithium hexamethyldisilazide) at low temperatures (-78°C) to control configuration .

Q. What strategies resolve contradictions in reaction yields or stereochemical outcomes reported in literature?

Contradictions may arise from variations in catalysts (e.g., NaOAc vs. piperidine in Knoevenagel condensations) or solvent polarity. Systematic optimization via Design of Experiments (DoE) can identify critical factors. For example, glacial acetic acid vs. ethanol as solvents may alter reaction rates due to differences in proton availability .

Q. How do hydrogen bonding interactions in the crystal lattice affect the compound’s stability and solubility?

Hydrogen bonds between the oxazolidinone carbonyl and water molecules (O-H···O/N) enhance thermal stability but reduce solubility in non-polar solvents. In the monohydrate form, these interactions create a rigid lattice, as observed in SCXRD studies (R-factor ~0.046) . Solubility can be modulated by introducing polar substituents (e.g., -OH or -OMe) or using co-solvents like DMSO .

Methodological Notes

  • Stereochemical Analysis : Chiral HPLC or circular dichroism (CD) spectroscopy confirms the 4R configuration .
  • Data Reproducibility : Cross-validate synthetic protocols using multiple characterization techniques (e.g., SCXRD + NMR) to address batch variability .
  • Software Tools : Gaussian (DFT), SHELX (crystallography), and MestReNova (NMR analysis) are critical for data interpretation .

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